molecular formula C12H15N3 B3361857 1H-Imidazole-1-propanamine, 4-phenyl- CAS No. 93667-93-7

1H-Imidazole-1-propanamine, 4-phenyl-

Cat. No.: B3361857
CAS No.: 93667-93-7
M. Wt: 201.27 g/mol
InChI Key: NWGVMGGOICDPBP-UHFFFAOYSA-N
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Description

1H-Imidazole-1-propanamine, 4-phenyl- is a substituted imidazole derivative featuring a propanamine chain (-CH2CH2CH2NH2) at the 1-position and a phenyl group (C6H5) at the 4-position of the imidazole ring. The imidazole core, a five-membered aromatic heterocycle with two nitrogen atoms, provides a versatile scaffold for chemical modifications that influence electronic properties, solubility, and biological activity.

The compound’s basicity is highlighted by the NH2 group’s pKa of 9.25, as determined via capillary electrophoresis studies . This property distinguishes it from acidic imidazole derivatives, such as 1-(4-hydroxyphenyl)imidazole (OH pKa = 9.13) .

Properties

IUPAC Name

3-(4-phenylimidazol-1-yl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3/c13-7-4-8-15-9-12(14-10-15)11-5-2-1-3-6-11/h1-3,5-6,9-10H,4,7-8,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWGVMGGOICDPBP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=CN(C=N2)CCCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10544506
Record name 3-(4-Phenyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

93667-93-7
Record name 3-(4-Phenyl-1H-imidazol-1-yl)propan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10544506
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

1H-Imidazole-1-propanamine, 4-phenyl- undergoes various chemical reactions, including:

Major products from these reactions include substituted imidazoles, reduced imidazole derivatives, and imidazole N-oxides.

Scientific Research Applications

Scientific Research Applications

1H-Imidazole-1-propanamine, 4-phenyl- has been explored for its potential in several areas:

Medicinal Chemistry

  • Antihistamine Development : The compound's ability to interact with histamine receptors positions it as a candidate for developing antihistamines and other therapeutic agents targeting allergic reactions and related conditions .
  • Cancer Treatment : Research indicates that derivatives of this compound can inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which is implicated in immune suppression in cancer. This makes it a promising lead for developing novel cancer therapies .
  • Antimicrobial Properties : Studies have shown that imidazole derivatives exhibit antimicrobial activities against various pathogens, including bacteria and fungi .

Biochemical Research

  • Enzyme Modulation : The compound has been studied for its role as an enzyme modulator, influencing biochemical pathways related to neurotransmitter systems . Its interaction with specific molecular targets can lead to significant biological effects.
  • Signal Transduction : Research suggests that it may affect signaling pathways involved in immune response and cellular communication .

Materials Science

  • Functional Materials : The compound is utilized in the development of functional materials such as catalysts and dyes. Its unique properties facilitate the creation of advanced materials for industrial applications .

Case Study 1: Anticancer Activity

A systematic study focused on developing IDO inhibitors from imidazole derivatives demonstrated that modifications to the 4-phenyl-imidazole scaffold significantly increased potency against cancer cells. The study highlighted specific interactions within the enzyme's active site that could be exploited for drug design .

Case Study 2: Antimicrobial Efficacy

Research evaluating the antibacterial activity of various imidazole derivatives found that certain compounds exhibited significant efficacy against resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. This suggests potential applications in treating infections where conventional antibiotics fail .

Comparison with Similar Compounds

Structural and Electronic Comparisons

1-(4-Hydroxyphenyl)imidazole
  • Substituents : 4-hydroxyphenyl (-C6H4OH).
  • Key Properties : The hydroxyl group exerts a strong -I (inductive) effect, lowering the pKa of the hydroxyl proton to 9.13 .
  • Contrast : Unlike 1H-Imidazole-1-propanamine, 4-phenyl-, this compound lacks the basic propanamine chain, resulting in acidic rather than basic ionization.
cis-4-Phenyl Imidazole (Compound 9q)
  • Substituents : 4-phenyl group in cis-configuration.
  • Key Properties : Demonstrated antifungal activity against Cryptococcus neoformans in vitro and superior in vivo efficacy in candidiasis models despite low solubility .
  • Contrast : The absence of a propanamine chain likely reduces solubility compared to 1H-Imidazole-1-propanamine, 4-phenyl-, which may enhance bioavailability.
1H-Imidazole-4-propanamine
  • Substituents : Propanamine at the 4-position (positional isomer).
  • Key Properties : Molecular formula C6H11N3 (CAS 40546-33-6) .
N-(4-Phenyl)phenylsulfonyl Derivatives
  • Substituents : N-(4-phenyl)phenylsulfonyl group.
  • Key Properties : Weak inhibition of MMP-1 (matrix metalloproteinase-1), attributed to steric hindrance from the bulky substituent .
4-Phenyl Hydroxycoumarins
  • Substituents: 4-phenyl on a coumarin scaffold (non-imidazole).
  • Key Properties : Demonstrated HIV-1 integrase inhibition via QSAR and molecular docking studies .
  • Contrast : While both compounds feature 4-phenyl groups, the imidazole core vs. coumarin scaffold leads to divergent biological targets and mechanisms.

Physicochemical and Pharmacological Comparisons

Compound Substituents pKa Values Solubility Biological Activity Reference
1H-Imidazole-1-propanamine,4-phenyl- 1-propanamine, 4-phenyl NH2: 9.25 (basic) Moderate (amine enhances solubility) Potential QS inhibition (inferred)
1-(4-Hydroxyphenyl)imidazole 4-hydroxyphenyl OH: 9.13 (acidic) Lower (hydroxyl group) Not specified
cis-4-Phenyl imidazole (9q) 4-phenyl (cis) N/A Low Antifungal (in vivo efficacy)
N-(4-phenyl)phenylsulfonyl derivatives N-(4-phenyl)phenylsulfonyl N/A Likely low Weak MMP-1 inhibition
Key Observations:
  • Electronic Effects : The 4-phenyl group in 1H-Imidazole-1-propanamine contributes to hydrophobicity, while the propanamine chain introduces a basic site, enhancing solubility relative to purely aromatic analogs .
  • Positional Isomerism : Moving the propanamine from position 1 to 4 (as in 1H-Imidazole-4-propanamine) alters electronic distribution and may impact target binding .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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